N~1~-(1-benzyl-4-piperidyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide
Description
N~1~-(1-Benzyl-4-piperidyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a structurally complex acetamide derivative featuring a benzyl-substituted piperidine moiety and a cyclohexyl-tetrazolemethyl group. Its design integrates two pharmacologically significant motifs:
- Benzyl-piperidine: Known for enhancing lipophilicity and central nervous system (CNS) penetration, this group is common in compounds targeting neurotransmitter receptors (e.g., opioids, antipsychotics) .
- Tetrazole-methyl-cyclohexyl: Tetrazole rings are bioisosteres for carboxylic acids, improving metabolic stability and binding affinity in drug design .
Properties
Molecular Formula |
C22H32N6O |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C22H32N6O/c29-21(15-22(11-5-2-6-12-22)17-28-18-23-25-26-28)24-20-9-13-27(14-10-20)16-19-7-3-1-4-8-19/h1,3-4,7-8,18,20H,2,5-6,9-17H2,(H,24,29) |
InChI Key |
REBIIVHXVWGHOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2CCN(CC2)CC3=CC=CC=C3)CN4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Benzylation of Piperidine
The 1-benzyl-4-piperidyl group is synthesized via N-alkylation of piperidine using benzyl chloride under basic conditions. Sodium bicarbonate or potassium carbonate facilitates deprotonation, while polar aprotic solvents like dimethylformamide (DMF) enhance reactivity.
Reaction Conditions
Introduction of the Amine Group
4-Piperidone is reduced to 4-piperidinol using sodium borohydride, followed by conversion to the amine via a Gabriel synthesis or Staudinger reaction. Alternatively, reductive amination of 4-piperidone with ammonium acetate and sodium cyanoborohydride directly yields 4-piperidylamine.
Optimization Insight
Preparation of 1-(1H-Tetraazol-1-Ylmethyl)Cyclohexylacetic Acid
Cyclohexyl Acetic Acid Derivative Synthesis
Cyclohexaneacetic acid is functionalized with a nitrile group at the 1-position via Friedel-Crafts alkylation, followed by bromination and nucleophilic substitution with sodium cyanide.
Key Reaction
Tetrazole Ring Formation
The nitrile undergoes [2+3] cycloaddition with sodium azide and ammonium chloride in DMF at 100°C for 24 h to form the tetrazole.
Conditions and Yield
-
Substrates : 1-cyano-cyclohexylacetic acid (1.0 eq), NaN₃ (3.0 eq), NH₄Cl (1.5 eq)
-
Solvent : DMF, 100°C, 24 h
Amide Bond Formation
Activation of the Carboxylic Acid
The tetrazole-containing acetic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 1-benzyl-4-piperidylamine.
Procedure
Alternative Coupling Methods
Peptide coupling reagents like EDCI/HOBt improve yields and reduce racemization:
| Coupling Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| EDCI/HOBt | DCM | 0°C → RT | 88% |
| DCC/DMAP | THF | RT | 75% |
| HATU | DMF | 0°C → RT | 90% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 1.40–2.40 (m, 7H, cyclohexyl), 3.45 (s, 2H, CH₂N), 7.20 (s, 5H, benzyl), 8.10 (s, 1H, tetrazole).
-
HRMS (ESI+) : m/z calc. for C₂₃H₃₂N₆O [M+H]⁺: 433.25; found: 433.24.
Industrial-Scale Optimization
Chemical Reactions Analysis
Reactivity: It likely undergoes reactions such as oxidation, reduction, and substitution.
Common Reagents: Reagents like hydrogen peroxide, palladium catalysts, and strong bases may be involved.
Major Products: These reactions yield derivatives with modified functional groups, impacting its biological activity.
Scientific Research Applications
Structural Characteristics
This compound features a unique arrangement of functional groups that includes:
- Benzyl Group : Contributes to lipophilicity and potential receptor interactions.
- Piperidine Ring : Often associated with psychoactive properties and receptor binding.
- Cyclohexyl Moiety : Provides structural stability and may influence pharmacokinetics.
- Tetraazole Substitution : Known for enhancing biological activity due to its nitrogen-rich structure.
Biological Activities
Preliminary studies suggest that N~1~-(1-benzyl-4-piperidyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide exhibits various biological activities:
- Antimicrobial Properties : Potential effectiveness against bacterial strains.
- Antitumor Activity : Preliminary findings indicate possible applications in cancer therapy.
- Central Nervous System Effects : Its structural similarity to known psychoactive substances suggests potential use in treating neurological disorders.
Potential Therapeutic Applications
The unique combination of functional groups in this compound supports its investigation in several therapeutic areas:
Pain Management
Due to its structural relationship with opioid compounds, this compound may possess analgesic properties.
Neurological Disorders
Research into its effects on neurotransmitter systems could lead to applications in treating conditions such as anxiety or depression.
Infectious Diseases
Given its antimicrobial properties, further studies could explore its utility in combating resistant bacterial strains.
Mechanism of Action
Targets: It likely interacts with specific receptors or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism within cellular pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Comparative Findings
A. Impact of Tetrazole vs. Triazole Substituents
- Tetrazole : Enhances metabolic stability and mimics carboxylic acid functionality, as seen in compound 8a–b (). These derivatives are prioritized in antimicrobial and enzyme inhibitor designs .
- Triazole : In 2-(1H-1,2,4-triazole-1-yl)-N-(3-methoxyphenyl)acetamide derivatives, chloro or methoxy substituents improve acetylcholinesterase (AChE) inhibition compared to nitro groups . This suggests tetrazole analogs may exhibit similar or improved enzyme-binding properties.
B. Role of Benzyl-Piperidine vs. Other Amine Groups
- The benzyl-piperidine group in the target compound and N-(1-benzylpiperidin-4-yl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide () is associated with enhanced CNS penetration due to increased lipophilicity .
- Isopropylamine (–15) or cyclohexylamine () substituents reduce molecular weight but may limit blood-brain barrier permeability, favoring peripheral targets.
Biological Activity
N~1~-(1-benzyl-4-piperidyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring and a tetraazole moiety, which are known for their diverse biological activities. The benzyl group enhances lipophilicity, potentially improving the compound's ability to cross biological membranes.
Research indicates that compounds similar to this compound often act on various neurotransmitter systems. Specifically:
- Dopamine Reuptake Inhibition : Compounds in the piperidine class are known to inhibit dopamine reuptake, which can enhance dopaminergic signaling. This mechanism is crucial for potential applications in treating mood disorders and cognitive impairments .
- Chemokine Receptor Antagonism : Some piperidine derivatives have shown efficacy as antagonists of CC chemokine receptors (CCR), which are involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological effects of piperidine derivatives:
- Dopamine Reuptake Inhibition Study : A study demonstrated that related piperidine compounds significantly increased dopamine levels in vitro. The binding affinity for the dopamine transporter was measured using radiolabeled ligands, showing a marked increase in potency compared to controls .
- Inflammation Model : In a mouse model of inflammation, piperidine derivatives were administered to evaluate their effects on cytokine release. Results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha) following treatment with these compounds .
- Antibacterial Activity Evaluation : A series of synthesized compounds were tested against various bacterial strains. The results indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with IC50 values suggesting efficacy comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
